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molecular formula C9H10BrN B8692801 3-Bromo-4-cyclopropyl-5-methylpyridine

3-Bromo-4-cyclopropyl-5-methylpyridine

Cat. No. B8692801
M. Wt: 212.09 g/mol
InChI Key: YWTMGPHEZSJWBN-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a mixture of copper iodide (1.082 g, 0.0056 mol), dimethyl sulphide (2.78 mL, 0.0380 mol) and 3-bromo-5-methylpyridine (1.0 g, 0.0056 mol) in anhydrous tetrahydrofuran (25 mL) at room temperature was added phenyl chloroformate (0.764 mL, 0.0060 mol) and the mixture was stirred for 40-50 min. To this suspension at −25 to −20° C. was added cyclopropyl magnesium bromide (12.13 mL, 0.0060 mol, 0.5M solution in tetrahydrofuran) over 30-40 min. The mixture was stirred at this temperature for 30 min. and then warmed slowly to room temperature over 1.0-1.5 h. The reaction mixture was quenched with 20% ammonium chloride (25 mL), followed by extraction of the aqueous layer with ethyl acetate (50 mL). The organic layer was washed with 20% ammonium chloride (25 mL), then saturated aqueous sodium chloride solution (25 mL), and dried over anhydrous sodium sulphate. Silica gel chromatography using 0-5% ethyl acetate-hexane gradient yielded crude title compound.
Quantity
0.764 mL
Type
reactant
Reaction Step One
Name
cyclopropyl magnesium bromide
Quantity
12.13 mL
Type
reactant
Reaction Step Two
Quantity
2.78 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
1.082 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CSC.[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([CH3:11])[CH:10]=1.ClC(O[C:16]1[CH:21]=[CH:20]C=CC=1)=O.C1([Mg]Br)CC1>O1CCCC1.[Cu](I)I>[Br:4][C:5]1[CH:6]=[N:7][CH:8]=[C:9]([CH3:11])[C:10]=1[CH:20]1[CH2:21][CH2:16]1

Inputs

Step One
Name
Quantity
0.764 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Two
Name
cyclopropyl magnesium bromide
Quantity
12.13 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Step Three
Name
Quantity
2.78 mL
Type
reactant
Smiles
CSC
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.082 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 40-50 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 20% ammonium chloride (25 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the aqueous layer with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with 20% ammonium chloride (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous sodium chloride solution (25 mL), and dried over anhydrous sodium sulphate

Outcomes

Product
Details
Reaction Time
45 (± 5) min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C1CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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